
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide exhibit notable anticancer properties. For instance, studies have shown that derivatives of acrylamide can inhibit the growth of various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Breast adenocarcinoma (MCF-7)
- Liver carcinoma (HepG2)
- Lung carcinoma (A549)
In vitro assays have demonstrated that modifications in the structure can significantly enhance or diminish anticancer activity, suggesting that this compound could be a valuable candidate for further drug development .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Similar structures have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The presence of the nitrophenyl group is often associated with increased antimicrobial efficacy, making derivatives of this compound potential candidates for developing new antimicrobial therapies .
Material Science Applications
Due to its unique electronic properties, this compound may find applications in material science, particularly in:
- Organic electronics : Its ability to conduct electricity could be harnessed in organic photovoltaic devices.
- Photonic devices : The compound's optical properties may be exploited in sensors or light-emitting devices.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
(E)-ethyl 4-(2-cyano...benzoate | Complex structure; multiple functionalities | Anticancer, antimicrobial |
N-(4-Nitrophenyl)acrylamide | Simple acrylamide; nitro substitution | Antimicrobial |
Ethyl 4-cyanobenzoate | Cyano group; simpler structure | Moderate antimicrobial |
5-Nitrofurfuryl alcohol | Furan ring; nitro substitution | Antimicrobial |
This comparison illustrates that the structural complexity of this compound may enhance its pharmacological profile compared to simpler analogs .
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide involves its interaction with cellular components. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The nitrophenyl group can generate reactive oxygen species, causing oxidative stress in cells. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide include:
2-cyano-3-(5-(4-methylphenyl)furan-2-yl)acrylamide: Differing by the presence of a methyl group instead of a nitro group.
2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Differing by the presence of a chloro group instead of a nitro group.
2-cyano-3-(5-(4-hydroxyphenyl)furan-2-yl)acrylamide: Differing by the presence of a hydroxy group instead of a nitro group. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure
The structure of this compound features several functional groups that contribute to its biological activity:
- Cyano Group : Known for its reactivity and ability to form hydrogen bonds.
- Furan Ring : Provides unique electronic properties.
- Nitrophenyl Group : Enhances interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Bactericidal |
Escherichia coli | 16 µg/mL | Bactericidal |
Candida albicans | 32 µg/mL | Fungicidal |
In a study, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal activity. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial cell walls, leading to increased efficacy .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 25 | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
The compound's ability to induce apoptosis was linked to the activation of caspases, which are crucial for programmed cell death. Additionally, it was noted that the compound caused cell cycle arrest in the G1 phase, indicating a potential mechanism for its anticancer effects .
Anti-inflammatory Activity
Anti-inflammatory properties have been observed in various models. The compound was tested for its ability to reduce inflammation in macrophage cultures.
Case Study: Anti-inflammatory Effects
In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations of 25 µM and 50 µM. This suggests a potential role in modulating inflammatory responses .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Furan Ring : Formation from furan derivatives.
- Nucleophilic Substitution : Introduction of the cyano group.
- Formation of Acrylamide Moiety : Using specific reaction conditions to achieve desired reactivity.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWIOSLMWABPM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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